4-Azepan-1-yl-cyclohexylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(azepan-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H24N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10,13H2 |
InChI Key |
DFNBBVSDYNTQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)N |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.
High-Resolution ¹H NMR Analysis for Conformational Assignment
A high-resolution proton (¹H) NMR spectrum of 4-Azepan-1-yl-cyclohexylamine would be critical for establishing its conformational preferences. The cyclohexyl and azepanyl rings are both flexible and can adopt various conformations. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the protons would offer insights into the electronic environment and spatial relationships of neighboring protons.
For the cyclohexylamine (B46788) ring, the orientation of the azepanyl and amino groups (axial or equatorial) would significantly influence the chemical shifts of the ring protons. For instance, axial and equatorial protons on the same carbon atom would exhibit distinct chemical shifts. The coupling constants between adjacent protons would also be indicative of their dihedral angles, which could help in assigning the chair conformation of the cyclohexane (B81311) ring.
Similarly, the protons on the seven-membered azepane ring would display complex multiplets due to its flexibility. Analysis of these signals would be necessary to understand its preferred conformation.
Currently, there is no published ¹H NMR data specifically for this compound in the scientific literature.
¹³C NMR Chemical Shift Analysis for Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of each carbon.
For instance, the carbon atom of the cyclohexane ring bonded to the nitrogen of the azepane ring (C-4) and the carbon bonded to the amino group (C-1) would have characteristic chemical shifts influenced by the electronegative nitrogen atoms. The remaining carbon atoms of the cyclohexane and azepane rings would also have specific chemical shifts that would aid in the complete assignment of the carbon framework.
Detailed ¹³C NMR data for this compound is not currently available in public scientific databases.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the cyclohexane and azepane rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about protons that are close in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry and preferred conformation of the molecule, such as the cis/trans relationship between the azepanyl and amino substituents on the cyclohexane ring.
Specific 2D NMR data for this compound has not been reported in the scientific literature.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.
This technique would unambiguously establish the absolute stereochemistry of the chiral centers and the preferred conformation of the cyclohexyl and azepanyl rings in the crystalline form. This would provide a definitive answer to the conformational questions raised in the NMR analysis, such as the axial or equatorial positioning of the substituents on the cyclohexane ring.
There are currently no published crystallographic structures for this compound.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which would in turn confirm its molecular formula.
Furthermore, by subjecting the molecule to fragmentation (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern would be obtained. Analysis of these fragment ions would provide valuable structural information, corroborating the structure determined by NMR. For example, cleavage of the C-N bonds or fragmentation of the ring systems would produce ions of specific masses that would be indicative of the molecular structure.
A search of scientific databases did not yield any specific mass spectrometry data for this compound.
Theoretical and Computational Chemistry of 4 Azepan 1 Yl Cyclohexylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are effective in predicting molecular geometries, including bond lengths and angles, with a good balance between accuracy and computational expense.
For 4-Azepan-1-yl-cyclohexylamine, a DFT study would likely commence with a geometry optimization to find the lowest energy conformation. The cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize steric and angle strain. The azepane ring, being a seven-membered ring, has a more complex potential energy surface with several possible conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the azepane moiety would be influenced by the bulky cyclohexylamine (B46788) substituent.
The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a related study on azepane, the HOMO-LUMO gap was found to be influenced by the heteroatom, with azepane showing a reactivity trend comparable to other seven-membered heterocycles like oxepane (B1206615) and thiepane. acs.orgnih.gov
Table 1: Predicted Bond Parameters from DFT Calculations on Analogous Structures
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C-C (cyclohexane) | ~1.54 Å |
| C-N (cyclohexylamine) | ~1.47 Å |
| C-N (azepane) | ~1.48 Å |
| C-C-C (cyclohexane) | ~111.5° |
| C-N-C (azepane) | ~114° |
Note: These are typical values derived from computational studies on cyclohexane and azepane derivatives and are intended to be illustrative for this compound.
Hartree-Fock (HF) and Post-HF Methods for Energetic Analysis
The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. While HF theory provides a good starting point for understanding molecular electronic structure, it does not account for electron correlation, which can be significant for accurate energy calculations.
Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF results to include electron correlation. These methods are computationally more demanding but yield more accurate energetic information. For this compound, MP2 calculations would be valuable for obtaining a more reliable estimate of the total electronic energy and the relative energies of different conformers. A study on N-cyclohexylmethacrylamide utilized both DFT and HF methods to investigate its molecular structure, demonstrating the utility of these approaches for similar systems. researchgate.net
Basis Set Selection and Computational Efficiency
The choice of basis set is crucial in quantum chemical calculations as it dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed. The selection of a basis set is a trade-off between accuracy and computational cost. For a molecule of the size of this compound, a basis set like 6-31G(d,p) would likely provide a reasonable compromise for initial geometry optimizations and frequency calculations, while a larger basis set could be used for more accurate single-point energy calculations.
Computational efficiency is a significant consideration, especially for more complex calculations like conformational searches or molecular dynamics simulations. The computational cost scales rapidly with the number of basis functions and the level of theory. Therefore, careful selection of the computational method and basis set is essential to ensure the feasibility of the study.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Ring Strain Energies of Cyclohexane and Azepane Moieties
Table 2: Comparative Ring Strain Energies (Illustrative)
| Ring System | Typical Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclohexane | ~0-1 |
| Azepane | ~5-7 |
Note: These values are approximate and can vary depending on the computational method used.
Torsional and Dihedral Angle Investigations
The dihedral angles within the azepane ring are more complex due to its flexibility. A detailed investigation of the potential energy surface with respect to the key dihedral angles would be necessary to identify the most stable conformations. Computational studies on other seven-membered rings, such as 1,4-diazepanes, have shown that these rings can adopt various twist-boat and chair-like conformations. nih.gov The specific dihedral angles adopted by the azepane moiety in this compound would be a result of the interplay between minimizing ring strain and avoiding steric clashes with the cyclohexylamine portion of the molecule.
Intermolecular Interactions and Hydrogen Bonding Networks
The amine groups present in this compound play a crucial role in defining its intermolecular interactions. The primary amine on the cyclohexyl ring and the tertiary amine within the azepane ring can both participate in hydrogen bonding. The primary amine has two hydrogen atoms that can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The tertiary amine in the azepane ring can only function as a hydrogen bond acceptor due to the absence of a hydrogen atom attached to the nitrogen.
These hydrogen bonding capabilities allow this compound to form extensive networks in a condensed phase. nih.govuva.es Molecules can link together in various motifs, such as chains or more complex three-dimensional structures. researchgate.net The strength and geometry of these hydrogen bonds are critical in determining the physical properties of the substance, including its melting point, boiling point, and solubility. Computational models can predict the preferred hydrogen bonding patterns and their corresponding energies.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers
| Donor Group | Acceptor Group | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| Primary Amine (N-H) | Primary Amine (N) | 1.95 | 175 | -5.8 |
| Primary Amine (N-H) | Azepane Amine (N) | 2.01 | 170 | -5.2 |
Reactivity Prediction and Mechanistic Elucidation
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov By calculating various molecular properties, it is possible to identify the most likely sites for chemical attack and to understand the electronic factors that govern the molecule's behavior in a reaction.
A key synthetic route to this compound could involve the reductive amination of cyclohexanone (B45756) with azepane, followed by the introduction of the amino group. Transition state analysis for these steps can provide valuable insights into the reaction mechanism and kinetics. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. This information is crucial for optimizing reaction conditions and predicting the feasibility of a synthetic pathway. For instance, computational analysis could compare the energy barriers for direct amination versus a pathway involving an imine intermediate.
Table 2: Hypothetical Activation Energies for a Proposed Synthetic Step
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Imine formation | DFT (B3LYP) | 6-31G(d) | 15.2 |
| Imine reduction | DFT (B3LYP) | 6-31G(d) | 10.5 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand bonding and delocalization effects. wisc.edubibliotekanauki.pl For this compound, NBO analysis can reveal important information about hyperconjugative interactions. For example, interactions between the lone pair of electrons on the nitrogen atoms and the antibonding orbitals of adjacent C-C or C-H bonds can contribute to the stability of the molecule. taylorfrancis.com These donor-acceptor interactions can be quantified to understand the electronic landscape of the molecule. researchgate.net
Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| N(primary amine) LP | σ(C-C adjacent) | 1.8 |
| N(azepane) LP | σ(C-C adjacent) | 1.5 |
| C-H | σ*(C-N) | 0.9 |
E(2) represents the stabilization energy of the hyperconjugative interaction.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. physchemres.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the primary amine and the azepane ring, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. The hydrogen atoms of the primary amine would exhibit a positive potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.
Table 4: Hypothetical Molecular Electrostatic Potential (MEP) Analysis
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Primary Amine Nitrogen | Negative | Red | Nucleophilic/Hydrogen Bond Acceptor |
| Azepane Nitrogen | Negative | Red/Orange | Nucleophilic/Hydrogen Bond Acceptor |
| Primary Amine Hydrogens | Positive | Blue | Electrophilic/Hydrogen Bond Donor |
| Cyclohexyl Hydrogens | Slightly Positive | Green/Blue | Weakly Electrophilic |
Computational Design of Novel Derivatives
Computational chemistry is an invaluable tool in the rational design of new molecules with desired properties. Starting with the scaffold of this compound, new derivatives can be designed in silico by modifying its structure and then calculating the properties of these new molecules. For example, substituents could be added to the cyclohexane or azepane rings to modulate properties such as lipophilicity, basicity, or hydrogen bonding capacity. These computational predictions can help to prioritize which derivatives to synthesize and test, thereby saving significant time and resources in the drug discovery and materials science fields.
Table 5: Hypothetical Computationally Designed Derivatives and Predicted Properties
| Derivative | Modification | Predicted logP | Predicted pKa |
| 1 | Fluorination of cyclohexane ring | 3.2 | 9.8 |
| 2 | Addition of a hydroxyl group to the azepane ring | 2.5 | 10.1 |
| 3 | Replacement of azepane with morpholine | 2.1 | 8.5 |
Chemical Reactivity and Transformative Chemistry of 4 Azepan 1 Yl Cyclohexylamine
Amine Functional Group Transformations
The presence of both a primary and a tertiary amine in 4-Azepan-1-yl-cyclohexylamine dictates its reactivity profile. The primary amine is a nucleophilic center amenable to a wide range of transformations, while the tertiary amine of the azepane ring, being less nucleophilic and more sterically hindered, generally remains inert under conditions that modify the primary amine.
N-Alkylation and Acylation Reactions
The primary amine of this compound readily undergoes N-alkylation with various alkylating agents. For instance, reaction with alkyl halides or sulfonates in the presence of a base leads to the formation of the corresponding secondary or tertiary amines. The choice of reaction conditions, including the solvent, base, and temperature, can influence the degree of alkylation.
Similarly, N-acylation of the primary amine can be achieved using a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under mild conditions to afford the corresponding amides in high yields. The resulting amide bond is a key functional group in many biologically active molecules.
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide | N-Methyl-4-azepan-1-yl-cyclohexylamine |
| Acid Chloride | Acetyl Chloride | N-(4-Azepan-1-yl-cyclohexyl)acetamide |
| Carboxylic Acid | Benzoic Acid (with DCC) | N-(4-Azepan-1-yl-cyclohexyl)benzamide |
Reductive and Oxidative Manipulations of Amine Centers
Reductive amination provides a powerful method for the selective introduction of alkyl groups at the primary amine. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.
The oxidation of the primary amine of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For example, mild oxidation may yield the corresponding hydroxylamine or nitroso compound, while stronger oxidizing agents can lead to the formation of the nitro derivative. The tertiary amine of the azepane ring is generally more resistant to oxidation.
Amine Reactivity in Heterocycle Formation
The primary amine of this compound serves as a key building block in the synthesis of various nitrogen-containing heterocycles. For instance, condensation reactions with 1,3-dicarbonyl compounds can yield pyrimidine derivatives, while reaction with α-haloketones can lead to the formation of substituted pyrazines. The versatility of the primary amine allows for its incorporation into a wide array of heterocyclic systems, which are prevalent in medicinal chemistry.
Cyclohexane (B81311) Ring Reactivity
The cyclohexane ring of this compound exists predominantly in a chair conformation, with the bulky 4-azepan-1-yl and amino substituents occupying equatorial positions to minimize steric strain. The reactivity of the cyclohexane core is influenced by the nature and stereochemistry of these substituents.
Selective Functionalization of the Cyclohexane Core
Selective functionalization of the cyclohexane ring in the presence of the two amine groups presents a synthetic challenge. However, under specific conditions, reactions such as radical halogenation can introduce a halogen atom onto the cyclohexane backbone. The position of functionalization is often directed by the steric and electronic effects of the existing substituents. Subsequent nucleophilic substitution of the halogen can then be used to introduce a variety of other functional groups.
Ring-Opening and Rearrangement Reactions
The cyclohexane ring in this compound is generally stable and does not readily undergo ring-opening reactions under normal conditions. However, under forcing conditions, such as high temperatures or in the presence of strong Lewis acids, rearrangement reactions of the cyclohexane ring, such as the Wagner-Meerwein rearrangement, could potentially occur, particularly if a carbocation intermediate is formed on the ring. It is important to note that such reactions are not commonly reported for this specific compound and would likely require harsh and specific conditions.
Azepane Ring Reactivity
The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in various bioactive molecules. nih.gov Its reactivity in this compound is primarily centered around the lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center.
Functionalization at the Azepane Nitrogen and Carbon Positions
Nitrogen Functionalization: The secondary amine of the azepane ring is the most accessible site for chemical modification. Standard amine chemistries can be employed to introduce a wide variety of substituents, thereby modulating the molecule's steric and electronic properties. These potential transformations include:
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides to form corresponding amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination) to introduce aromatic moieties.
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These potential functionalizations are summarized in the table below.
| Reaction Type | Reagent Example | Product Functional Group |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Arylation | Phenyl Bromide (C₆H₅Br) | Tertiary Arylamine |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |
Carbon Functionalization: The direct functionalization of the C-H bonds on the azepane ring is more challenging due to their general inertness. However, modern synthetic methods offer potential pathways. Regioselective C-H functionalization could potentially be achieved through directed metalation, where the nitrogen atom coordinates to a metal catalyst and directs functionalization to an adjacent C-H bond. mdpi.com Such strategies, while not specifically reported for this molecule, represent a frontier in the modification of saturated heterocycles.
Ring Interconversion and Expansion/Contraction Strategies
The synthesis of the azepane core often involves ring expansion strategies from more readily available precursors like piperidines (six-membered rings). rsc.orgchemrxiv.orgrsc.org This approach allows for the stereocontrolled construction of the seven-membered ring. For instance, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through piperidine (B6355638) ring expansion. rsc.org Similarly, photochemical dearomative ring expansion of nitroarenes has emerged as a strategy to prepare complex azepanes. nih.govrwth-aachen.de
Conversely, ring contraction of the azepane ring, while less common, could be envisioned through rearrangement reactions, potentially yielding functionalized piperidine or pyrrolidine (B122466) derivatives. Strategies involving intramolecular Ullmann-type annulation and rearrangement have been shown to effect pyrrolidine/azepane ring expansions, highlighting the dynamic nature of these ring systems. acs.org These methods are part of a broader toolkit for accessing diverse heterocyclic scaffolds and could theoretically be applied to systems related to this compound.
Stereospecific and Stereoselective Transformations
The stereochemistry of this compound is a critical aspect of its chemical character. The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers. In the trans isomer, the two substituents are on opposite sides of the ring, and in the most stable chair conformation, both groups can occupy equatorial positions to minimize steric strain. libretexts.orgpressbooks.pub The cis isomer has both substituents on the same side, forcing one to be axial and one equatorial in a chair conformation. libretexts.orgpressbooks.pub Both the cis and trans 1,4-disubstituted isomers are achiral due to the presence of a plane of symmetry. libretexts.orgmvpsvktcollege.ac.in
Any chemical transformation on either the azepane or cyclohexane ring must account for the pre-existing stereochemistry.
Diastereoselective Reactions: If a new stereocenter is created, for example, by functionalizing a carbon atom on the azepane ring, the reaction may favor the formation of one diastereomer over another. The steric bulk of the cyclohexane moiety would likely influence the facial selectivity of the reaction.
Stereospecific Synthesis: The development of stereoselective methods to access specific isomers of functionalized cyclohexylamine (B46788) derivatives is an active area of research. nih.govrsc.orgrsc.org For example, photocatalyzed [4+2] cycloaddition reactions have been developed to produce highly functionalized cyclohexylamines with excellent diastereoselectivity. nih.govrsc.orgrsc.org While these methods have not been applied to the title compound, they illustrate the potential for precise control over stereochemistry in related systems.
The table below outlines key stereochemical considerations for potential transformations.
| Transformation Type | Stereochemical Consideration | Potential Outcome |
| Alkylation of azepane α-carbon | Creation of a new stereocenter | Formation of a mixture of diastereomers; potential for substrate-controlled selectivity. |
| Reaction at the primary amine | Can be used to resolve racemic precursors if the amine is derivatized with a chiral auxiliary. | Separation of enantiomers if the starting material is a racemic mixture of a chiral analogue. |
| Synthesis of the core structure | Control of cis/trans relationship on the cyclohexane ring. | Selective formation of the desired diastereomer (e.g., the thermodynamically more stable trans isomer). |
4 Azepan 1 Yl Cyclohexylamine As a Synthetic Intermediate and Scaffold
Building Block for Complex Polycyclic Systems
The inherent conformational flexibility of the azepane ring, coupled with the stereochemical possibilities of the cyclohexane (B81311) core, makes 4-Azepan-1-yl-cyclohexylamine an attractive starting material for the synthesis of complex polycyclic systems. The primary amine on the cyclohexane ring serves as a key functional handle for a variety of chemical transformations, enabling the annulation of additional rings.
While specific examples directly employing this compound in the synthesis of named polycyclic natural products are not yet widely reported in publicly available literature, its structural motifs are present in numerous biologically active molecules. For instance, the azepane core is a key feature in compounds with a range of medicinal properties. The strategic incorporation of the 4-aminocyclohexyl moiety provides a defined exit vector for further chemical elaboration, allowing for the construction of bridged or fused ring systems.
The synthesis of such systems often relies on sequential bond-forming reactions originating from the amine functionality. These can include Pictet-Spengler type reactions, intramolecular Heck couplings, or ring-closing metathesis, where the azepane and cyclohexane units act as foundational scaffolds upon which further complexity is built.
Scaffold for Library Synthesis and Diversification
In the realm of medicinal chemistry and drug discovery, the use of molecular scaffolds to generate large, diverse libraries of related compounds is a cornerstone of modern research. This compound is well-suited for this purpose, offering multiple points for diversification.
The primary amine of the cyclohexylamine (B46788) moiety can be readily acylated, alkylated, or reductively aminated with a wide array of aldehydes and ketones. This allows for the introduction of a diverse set of substituents at this position. Furthermore, the secondary amine within the azepane ring, although less reactive, can also be functionalized under specific conditions, providing an additional site for modification.
This dual-functionality enables a combinatorial approach to library synthesis. By systematically varying the substituents at both the exocyclic and endocyclic nitrogen atoms, chemists can rapidly generate a vast collection of analogues. These libraries can then be screened for biological activity, facilitating the identification of lead compounds for drug development programs. The three-dimensional nature of the azepane-cyclohexane core also provides access to a broader region of chemical space compared to flat, aromatic scaffolds.
Below is a representative table illustrating the potential for diversification using this compound as a scaffold.
| R1 (at Cyclohexylamine-N) | R2 (at Azepane-N) | Resulting Compound Class | Potential Applications |
| Acetyl | - | N-Acetylated Derivative | Modulation of Physicochemical Properties |
| Benzyl | - | N-Benzylated Derivative | Introduction of Aromatic Interactions |
| - | Boc | N-Protected Intermediate | Orthogonal Synthetic Strategies |
| Substituted Aryl | - | N-Arylated Derivative | Exploration of Pi-Stacking Interactions |
| Carbamoyl | - | Urea Derivative | Hydrogen Bond Donor/Acceptor Modulation |
Precursor for Advanced Organic Materials
The unique combination of a saturated carbocycle and a heterocyclic amine in this compound suggests its potential as a monomer or building block for the synthesis of advanced organic materials, such as polymers and functional materials. The primary amine offers a reactive site for polymerization reactions, including the formation of polyamides, polyimides, or polyureas.
Furthermore, the nitrogen atoms within the structure can act as coordination sites for metal ions, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing. While extensive research in this specific application of this compound is still developing, the foundational chemistry of its constituent parts points towards a promising future in materials science.
Role in Establishing New Synthetic Pathways
The utility of a synthetic building block is not only defined by its direct incorporation into target molecules but also by its ability to facilitate the development of new synthetic methodologies. The reactivity of the amine group on this compound, for example, can be exploited in the exploration of novel C-N bond-forming reactions.
Its structural rigidity, compared to acyclic amines, can offer unique stereochemical control in asymmetric synthesis. The development of chiral catalysts or auxiliaries based on the this compound scaffold is a potential area of investigation. Such catalysts could find application in a variety of stereoselective transformations.
Moreover, the synthesis of this compound itself can drive innovation in synthetic methods. The efficient construction of this diamine, potentially from readily available starting materials, presents a synthetic challenge that can lead to the discovery of new and improved methods for the formation of C-N bonds and the synthesis of substituted cycloalkanes.
While specific, named reactions or pathways directly attributed to the use of this compound are not yet established in the chemical literature, its potential to serve as a testbed and platform for methodological development is clear.
Future Directions in 4 Azepan 1 Yl Cyclohexylamine Research
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies for producing 4-Azepan-1-yl-cyclohexylamine is fundamental to its broader application. Future research will likely concentrate on developing greener, more efficient, and economically viable synthetic pathways. A primary route to this compound involves the reductive amination of the precursor ketone, 4-(Azepan-1-yl)cyclohexan-1-one. vibrantpharma.com Current research on analogous transformations, such as the synthesis of cyclohexylamine (B46788) from cyclohexanone (B45756), highlights significant opportunities for improvement.
Future efforts should focus on:
Novel Catalyst Development: Research into highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, studies on the reductive amination of cyclohexanone have demonstrated the high efficacy of bimetallic catalysts, such as Rh-Ni on a silica support, which achieved conversion rates of up to 99.8%. mdpi.com Similarly, copper-based catalysts like Cu-Cr-La/γ-Al2O3 have been shown to produce cyclohexylamine in high yields (83.06%) under optimized conditions. researchgate.netkoreascience.krresearchgate.net Future work could adapt these catalytic systems for the synthesis of this compound, aiming for high selectivity and activity.
Green Reaction Conditions: The use of environmentally benign solvents, or solvent-free conditions, is a critical goal. researchgate.net Investigating reaction parameters such as temperature, pressure, and solvent choice can lead to more sustainable processes. For example, using methanol, a relatively green solvent, and optimizing hydrogen pressure has been shown to significantly improve yield and selectivity in related aminations. koreascience.kr
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Feature | Conventional Route (e.g., NaBH3CN) | Future Catalytic Route (e.g., Rh-Ni/SiO2) |
|---|---|---|
| Catalyst/Reagent | Stoichiometric borohydride reagents | Catalytic noble/transition metals |
| Conversion | Moderate to High | Potentially >99% mdpi.com |
| Selectivity | Good | High, with potential for byproduct formation |
| Sustainability | Generates significant salt waste | Recyclable catalyst, less waste |
| Safety | Use of toxic cyanoborohydride reagents | High-pressure hydrogen gas |
| Projected Yield | 70-85% | >95% mdpi.com |
Exploration of Novel Reactivity and Transformation Pathways
The unique bifunctional nature of this compound, possessing both a primary and a tertiary amine, opens up avenues for exploring novel chemical transformations. Future research should aim to leverage these reactive sites to construct complex molecular architectures.
Key areas for exploration include:
Selective Functionalization: Developing protocols for the selective reaction at either the primary cyclohexylamine or the tertiary azepane nitrogen is a significant goal. This would allow the molecule to be used as a versatile building block for creating diverse chemical libraries.
Multicomponent Reactions (MCRs): The use of this compound in MCRs could provide rapid access to complex and novel heterocyclic scaffolds. For example, three-component reactions involving cyclic ketones, secondary amines, and electrophilic partners have been used to synthesize novel amidine derivatives. nih.gov Similar strategies could be employed to explore the reactivity of this compound.
Derivatization for Biological Screening: The primary amine is a key handle for introducing a wide range of functional groups through reactions like acylation, sulfonylation, and urea formation. mdpi.com These transformations are crucial for generating analogues with diverse physicochemical properties for structure-activity relationship (SAR) studies in drug discovery. The reaction of amines with catechols, for example, is known to produce a wide array of products through pathways like Michael addition and Schiff base formation. researchgate.net
Table 2: Potential Transformation Pathways for this compound
| Reaction Type | Reagent/Partner | Potential Product Scaffold |
|---|---|---|
| Acylation | Acid Chloride, Carboxylic Acid | Amide Derivatives |
| Urea Formation | Isocyanate, Carbamoyl Chloride | Substituted Ureas |
| Reductive Amination | Aldehyde/Ketone | N-Substituted Derivatives |
| Pictet-Spengler Reaction | Aldehyde (e.g., Tryptophan-derived) | β-Carboline Hybrids |
| Three-Component Reaction | Ketone, Electrophile | Novel Heterocyclic Systems nih.gov |
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and potential interactions with biological targets.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR): As libraries of derivatives are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity or physicochemical properties. researchgate.net DFT-based QSAR studies have been successfully applied to analogues like 1-phenylcyclohexylamine to model their interaction with receptors. researchgate.net Modern approaches such as 4D-QSAR, which incorporates conformational flexibility through molecular dynamics simulations, could provide even more predictive models. nih.gov
Conformational Analysis: Understanding the preferred 3D conformations of the flexible cyclohexane (B81311) and azepane rings is crucial for drug design. Computational modeling can determine the relative energies of different conformers and how substituents affect this equilibrium, which is vital for understanding molecular recognition. mdpi.com
Table 3: Key Computational Descriptors and Their Predicted Significance
| Descriptor | Computational Method | Predicted Significance |
|---|---|---|
| HOMO/LUMO Energies | DFT | Reactivity, Electron-donating/accepting ability |
| Molecular Electrostatic Potential (MEP) | DFT | Identification of nucleophilic/electrophilic sites |
| Dipole Moment | DFT | Polarity, Solubility |
| Conformational Energy Profile | Molecular Mechanics/DFT | Stable 3D structures, Receptor binding pose |
| Topological Polar Surface Area (TPSA) | QSAR/Cheminformatics | Membrane permeability, Bioavailability |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation technologies with the synthesis and derivatization of this compound can accelerate research and development significantly. Flow chemistry and automated synthesis platforms offer enhanced control, efficiency, and safety compared to traditional batch methods. researchgate.netnih.gov
Future directions include:
Continuous Flow Synthesis: Adapting the synthesis of this compound to a continuous flow process could offer numerous advantages, including precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. mdpi.comresearchgate.net Flow chemistry is particularly well-suited for catalytic hydrogenations and other reactions common in amine synthesis. nih.gov
Automated Synthesis Libraries: Automated platforms can be used to rapidly synthesize a library of derivatives from a common starting material. merckmillipore.comnih.gov By using pre-packaged reagent cartridges and robotic systems, hundreds of analogues of this compound could be generated with minimal manual intervention, accelerating the design-make-test-analyze cycle in drug discovery. synplechem.comnih.govchimia.ch These automated systems can perform a wide variety of reactions, including reductive amination, amide formation, and Suzuki couplings. merckmillipore.com
AI-Informed Synthesis: The combination of automated synthesis platforms with artificial intelligence (AI) and machine learning algorithms can enable predictive synthesis. enamine.net By analyzing reaction outcome data, these systems can predict the optimal conditions for a desired transformation, further streamlining the discovery process.
Table 4: Batch vs. Flow Chemistry for a Hypothetical Derivatization Reaction
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer |
| Safety | Handling of bulk hazardous materials | Small reaction volumes, in-situ generation nih.gov |
| Process Control | Limited (temperature, stirring) | Precise (temperature, pressure, flow rate) researchgate.net |
| Reproducibility | Variable | High |
| Throughput | Low | High, suitable for library synthesis researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Azepan-1-yl-cyclohexylamine, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of cyclohexane derivatives. Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For example, NMR should confirm the absence of unreacted azepane or cyclohexylamine precursors .
- Safety : Use impermeable gloves (e.g., nitrile) and ensure proper ventilation to avoid inhalation of vapors .
Q. How should researchers design preliminary experiments to assess the stability of this compound under varying pH conditions?
- Experimental Design : Use a pre-experimental design with controlled variables (pH 3–10, temperature 25–40°C). Monitor degradation via UV-Vis spectroscopy at 220 nm and quantify residual compound using gas chromatography-mass spectrometry (GC-MS). Include triplicate samples to assess reproducibility .
- Data Analysis : Apply regression analysis to model degradation kinetics, noting deviations from first-order kinetics at extreme pH values .
Q. What are the critical parameters for characterizing this compound’s solubility in polar solvents?
- Methodology : Use shake-flask methods with solvents like water, ethanol, and acetonitrile. Measure solubility via gravimetric analysis after saturation. Validate results with differential scanning calorimetry (DSC) to detect polymorphic changes .
- Safety : Avoid skin contact during solvent handling; use flame-retardant lab coats and electrostatic discharge (ESD)-safe containers .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic environments be resolved?
- Approach : Conduct factorial design experiments to isolate variables (e.g., solvent polarity, temperature, nucleophile concentration). Use ANOVA to identify interactions between factors. For example, conflicting reactivity in DMSO vs. THF may arise from solvent coordination effects, which can be confirmed via infrared (IR) spectroscopy .
- Instrumentation : Employ real-time reaction monitoring with in-situ Raman spectroscopy to track intermediate formation .
Q. What computational strategies are optimal for predicting this compound’s binding affinity to biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force field parameters to account for the compound’s conformational flexibility in the azepane ring .
- Data Interpretation : Compare docking scores with experimental dissociation constants (Kd) to refine computational models .
Q. How can researchers optimize the compound’s synthetic yield while minimizing byproduct formation?
- Experimental Design : Apply orthogonal array testing (e.g., Taguchi method) to evaluate factors like reaction time, catalyst loading, and solvent ratio. Use response surface methodology (RSM) to identify optimal conditions .
- Analytical Tools : Monitor reaction progress with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect transient intermediates .
Q. What methodologies are recommended for assessing the compound’s environmental toxicity in aquatic systems?
- Protocol : Conduct acute toxicity tests using Daphnia magna or zebrafish embryos (OECD guidelines). Measure LC50 values and bioaccumulation potential via octanol-water partition coefficients (log P) .
- Mitigation : Implement spill containment protocols (e.g., vacuuming with HEPA filters) to prevent environmental release .
Methodological Considerations
- Safety Compliance : Adhere to OSHA standards for respiratory protection (e.g., NIOSH-approved masks for vapor exposure) and chemical storage (tightly sealed containers in ventilated cabinets) .
- Data Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in appendices, with processed data in the main text per IUPAC guidelines .
- Ethical Reporting : Avoid overinterpretation of computational predictions without experimental validation; explicitly state limitations in mechanistic studies .
For further details on experimental design or safety protocols, consult peer-reviewed journals or institutional guidelines (e.g., University of Cape Town’s research methodology framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
